molecular formula C15H11N3O3S2 B2666552 (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902033-32-3

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2666552
CAS RN: 902033-32-3
M. Wt: 345.39
InChI Key: QSRVOBYOSXUETN-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiosemicarbazides and Heterocycle Synthesis

Thiosemicarbazides, including compounds similar to "(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid," serve as potent reagents for synthesizing a wide range of heterocyclic compounds. These derivatives are utilized in cyclocondensation reactions to afford pharmacophoric motif conjugates with potential therapeutic implications. The synthesis of these conjugates is aimed at developing compounds with impressive therapeutic potentials against profound diseases by merging chemical architectures like p-quinone, azole, and thiazole moieties into single structures. These conjugates represent a delightful class of compounds in organic chemistry due to their diverse chemical and physical properties (Azab & Saad, 2016).

Green Synthesis of Heterocycles

Quinoxaline derivatives are central to various pharmacological and biological activities. They form the basic scaffolds for solar cells, dyes, pigments, organic semiconductors, and chemical switches. The compound could be involved in green synthesis approaches for quinoxaline and related heterocycles, emphasizing the importance of eco-friendly methods in creating compounds with significant pharmacological importance (Mishra et al., 2019).

Antioxidant and Antiproliferative Activities

The derivative's role extends to the synthesis of spiro-indeno[1,2-b]quinoxaline pyrrolothiazoles, showcasing antioxidant and antiproliferative activities. This highlights its potential in developing novel therapeutic agents for treating cancer and related diseases by inhibiting tumor growth and inducing apoptosis in cancerous cells (Mani et al., 2018).

Fluorescent Sensing of Zn(II)

Another application includes the synthesis of fluorescein-based dyes for zinc sensing. Compounds related to "this compound" have been developed for their photophysical, thermodynamic, and zinc-binding kinetic properties, showcasing their utility in biological systems for detecting zinc ion concentrations, which is vital for understanding cellular processes (Nolan et al., 2005).

Corrosion Inhibition

Quinoxaline derivatives have been investigated for their potential as corrosion inhibitors, suggesting the applicability of these compounds in protecting metals from corrosion in acidic environments. This underscores the compound's utility beyond biomedical applications, extending to industrial applications where corrosion inhibition is critical (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

3-[(5Z)-4-oxo-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-13(20)5-6-18-14(21)12(23-15(18)22)7-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,7-8H,5-6H2,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVOBYOSXUETN-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.